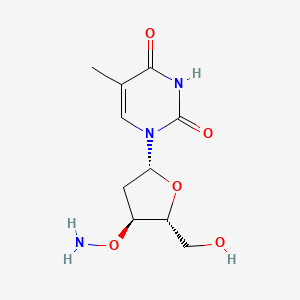

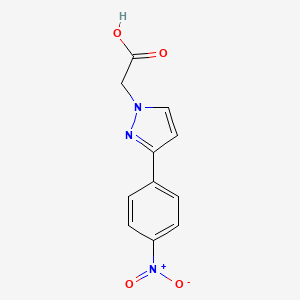

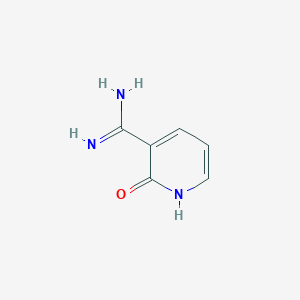

1-(吡啶-2-基甲基)哌啶-4-胺三盐酸盐

描述

The compound "1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and structural analysis of various piperidine derivatives, which are important in medicinal chemistry due to their presence in many biologically active molecules. Piperidine derivatives are synthesized through different methods and are used as intermediates in the development of drugs targeting various diseases, including malaria and cancer .

Synthesis Analysis

The synthesis of piperidine derivatives is a key focus in the provided papers. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is achieved through chlorination and condensation steps with an overall yield of about 62% . Another paper describes the synthesis of a piperidine derivative as a key intermediate in the preparation of deoxycytidine kinase inhibitors, with an overall yield of about 68% . These methods demonstrate the practical approaches to synthesizing piperidine derivatives, which could be adapted for the synthesis of "1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. One paper reports the crystal structure of a piperidine derivative, highlighting the planarity of the benzothiazol and imidazol rings and the chair conformation of the piperidin ring . This information is valuable for understanding the three-dimensional conformation of such compounds, which is essential for their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives often include chlorination, condensation, Claisen rearrangement, reductive amination, amide hydrolysis, and N-alkylation . These reactions are carefully chosen to introduce the desired functional groups and to construct the piperidine scaffold, which is a common feature in many pharmacologically active compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride" are not directly reported, the properties of related compounds can provide insights. For example, the solubility, crystallinity, and stability of these compounds are important for their practical use in drug synthesis and formulation. The crystal structure analysis provides information on the molecular conformation, which can influence the compound's solubility and reactivity .

科学研究应用

合成与结构研究

- 化合物“2-氯-4-(哌啶-1-基甲基)吡啶”,拉呋替丁合成中的一个中间体,由 2-氨基-4-甲基吡啶制备。该合成涉及氯化,然后与哌啶缩合,展示了一种创建相关结构的方法 (沈丽,2012)。

- 吡唑并[1,5-α]吡啶合成的研究涉及“3-(4-苄基哌嗪-1-基甲基)吡唑并[1,5-α]吡啶”等化合物。这些化合物由吡唑并[1,5-α]吡啶-3-甲醛合成,突出了涉及哌啶衍生物的多功能化学 (顾莉,2014)。

- 具有三齿吡啶基和苯并咪唑基配体的铁(III)配合物的合成包括三氯[双(吡啶-2-基甲基)胺]铁(III)等结构。该研究提供了对相关化合物配位化学的见解 (R. Viswanathan 等,1996)。

潜在应用

- 报道了通过串联还原胺化-内酰胺化过程开发 1-哌啶-4-基丁酸内酰胺和戊内酰胺,为合成可能包括与“1-(吡啶-2-基甲基)哌啶-4-胺三盐酸盐”类似结构的药物构件提供了一种可扩展的方法 (Christopher M. Mapes 和 N. Mani,2007)。

- 涉及与包括吡啶-2-基甲胺在内的各种胺缩合的哌嗪-2,6-二酮衍生物的研究揭示了它们的抗癌活性潜力。这表明结构类似的化合物具有可能的生物医学应用 (Sandeep Kumar 等,2013)。

作用机制

The specific mechanism of action for 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride depends on its intended application. It may act as a ligand, modulating receptor interactions, or as a precursor for other bioactive molecules. Further studies are needed to elucidate its precise biological targets and mechanisms .

属性

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;;/h1-3,6,10H,4-5,7-9,12H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBUWWBOUSCPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696502 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride | |

CAS RN |

160357-91-5 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Nitrophenyl)thio]acetic acid](/img/structure/B3023447.png)

![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)

![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3023457.png)